molecular formula C26H42ClNO5 B1218129 Malyngamide S

Malyngamide S

Cat. No. B1218129
M. Wt: 484.1 g/mol
InChI Key: YISCQTHSBLSJHQ-JLKVJSSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyngamide S is a natural product found in Bursatella leachii with data available.

Scientific Research Applications

Cytotoxicity and Anti-inflammatory Properties

Malyngamide S, isolated from the sea hare Bursatella leachii, has shown potential in scientific research due to its cytotoxicity and anti-inflammatory properties. This makes it a compound of interest in the study of cancer and inflammation-related diseases. Malyngamide S's structure was characterized by spectroscopic methods and chemical degradation, highlighting its unique chemical composition (Appleton, Sewell, Berridge, & Copp, 2002).

Quorum Sensing Inhibition and Cancer Cell Impact

Another variant, 8-epi-malyngamide C, isolated from the marine cyanobacterium Lyngbya majuscula, was found to inhibit bacterial quorum sensing and exhibit cytotoxicity to HT29 colon cancer cells. This suggests a potential role for malyngamides in addressing bacterial communication and combating certain types of cancer (Kwan, Teplitski, Gunasekera, Paul, & Luesch, 2010).

Ichthyotoxic Activity and Novel Carbon Skeleton

Malyngamide H, a variant with ichthyotoxic activity against goldfish, was identified from Lyngbya majuscula. It presented a new carbon skeleton, adding to the structural diversity of the malyngamides and indicating potential for ecological and biological studies (Orjala, Nagle, & Gerwick, 1995).

Anti-Inflammatory and Cytotoxic Activity

Malyngamide 2, derived from the marine cyanobacterium cf. Lyngbya sordida, exhibited both anti-inflammatory and cytotoxic activities. This suggests its potential use in developing treatments for diseases where inflammation is a key factor (Malloy, Villa, Engene, Matainaho, Gerwick, & Gerwick, 2011).

properties

Product Name

Malyngamide S

Molecular Formula

C26H42ClNO5

Molecular Weight

484.1 g/mol

IUPAC Name

(E,7S)-N-[(E)-3-chloro-2-[(1R,2R,3S)-2-hydroxy-2,3,5,5-tetramethyl-4,6-dioxocyclohexyl]prop-2-enyl]-7-methoxydodec-4-enamide

InChI

InChI=1S/C26H42ClNO5/c1-7-8-10-13-20(33-6)14-11-9-12-15-21(29)28-17-19(16-27)22-24(31)25(3,4)23(30)18(2)26(22,5)32/h9,11,16,18,20,22,32H,7-8,10,12-15,17H2,1-6H3,(H,28,29)/b11-9+,19-16-/t18-,20+,22+,26-/m1/s1

InChI Key

YISCQTHSBLSJHQ-JLKVJSSTSA-N

Isomeric SMILES

CCCCC[C@@H](C/C=C/CCC(=O)NC/C(=C/Cl)/[C@H]1C(=O)C(C(=O)[C@H]([C@@]1(C)O)C)(C)C)OC

SMILES

CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC

Canonical SMILES

CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC

synonyms

malyngamide S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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